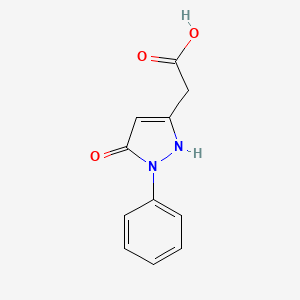

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Description

BenchChem offers high-quality (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVJIEWMMLZJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407035 | |

| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37959-11-8 | |

| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid basic properties

An In-Depth Technical Guide to the Core Properties of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Abstract

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid belongs to the pyrazolone class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of bioactive molecules.[1][2] This guide provides a comprehensive analysis of the fundamental physicochemical properties, synthesis, characterization, and potential applications of this specific derivative. The molecule's structure is characterized by a 1-phenyl-5-hydroxypyrazole core functionalized with an acetic acid moiety at the 3-position. This combination of an acidic carboxylic group, a tautomeric keto-enol system, and an aromatic ring imparts unique chemical characteristics that are highly relevant for drug design and materials science. This document synthesizes information from related analogues to present a robust technical overview, offering both theoretical grounding and practical, field-proven insights for researchers.

Molecular Structure and Physicochemical Properties

The defining characteristic of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is its existence as a mixture of tautomers. This chemical equilibrium between the enol form (5-hydroxy-pyrazole) and the keto form (5-pyrazolone) is a well-documented feature of this heterocyclic system and governs its reactivity and biological interactions.[3]

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Data

Direct experimental data for this specific molecule is not widely published. The following table summarizes its core properties, derived from its chemical structure and data from closely related analogues.

| Property | Value | Source / Method |

| IUPAC Name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | Nomenclature |

| Molecular Formula | C₁₁H₁₀N₂O₃ | Calculation |

| Molecular Weight | 218.21 g/mol | Calculation |

| Appearance | Expected to be a solid at room temperature. | Analogy[4][5] |

| pKa₁ (Carboxylic Acid) | ~4.0 - 5.0 (Estimated) | Analogy to acetic acids |

| pKa₂ (Enolic OH) | ~7.0 - 8.0 (Estimated) | Analogy to pyrazolones |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water; solubility increases in basic aqueous solutions. | Structural Analysis |

Acidity and Reactivity

The molecule possesses two primary acidic centers: the carboxylic acid proton and the enolic hydroxyl proton. The carboxylic acid is the more acidic of the two and will readily deprotonate in basic conditions to form a carboxylate salt, enhancing aqueous solubility. The enolic proton is less acidic but plays a crucial role in the molecule's ability to act as a chelating agent for metal ions.[3][6] The pyrazole ring itself is basic in nature due to the lone pair of electrons on the nitrogen atoms.[7]

The C4 position of the pyrazole ring is an active methylene group in the keto form, making it susceptible to electrophilic substitution reactions such as acylation or condensation, a common feature exploited in the synthesis of more complex pyrazolone derivatives.[6]

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[2] The most logical and widely employed route for this class of compounds is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[8]

Proposed Synthetic Workflow

A robust two-step synthesis can be designed starting from commercially available reagents. The causality behind this choice lies in its reliability, high yields for analogous reactions, and straightforward execution.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. ijpsr.com [ijpsr.com]

- 4. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Proposed Mechanism of Action of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][2] This guide delves into the proposed mechanism of action of a specific pyrazole derivative, (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid. While direct experimental evidence for this particular compound is not extensively documented in publicly available literature, this document, grounded in the established pharmacology of structurally related pyrazole and pyrazolone compounds, puts forth a scientifically rigorous hypothesis regarding its molecular interactions and cellular effects. We will explore potential targets, signaling pathways, and provide detailed experimental protocols for validation, aimed at guiding researchers in their investigation of this promising molecule.

The structure of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid, featuring a 1-phenyl-5-hydroxypyrazole core with an acetic acid moiety at the 3-position, suggests a potential for multiple biological activities. The 5-hydroxypyrazole moiety is a tautomeric form of pyrazolone, a scaffold present in well-known drugs like the antioxidant edaravone.[3] The presence of the acetic acid group introduces a carboxylic acid function, which is common in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] This guide will therefore focus on two primary hypothesized mechanisms: anti-inflammatory action via enzyme inhibition and antioxidant activity through radical scavenging.

Hypothesized Mechanism of Action I: Anti-inflammatory Activity via Enzyme Inhibition

A significant number of pyrazole derivatives are recognized for their anti-inflammatory properties, often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][4]

Cyclooxygenase (COX) Inhibition

The structural analogy of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid to some NSAIDs suggests its potential as a COX inhibitor. The acetic acid side chain could facilitate binding to the active site of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a well-established method to determine the inhibitory potential of the compound against COX-1 and COX-2 enzymes.

Objective: To quantify the IC50 values of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

-

Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Prostaglandin screening ELISA kit

Procedure:

-

Prepare a stock solution of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and varying concentrations of the test compound or positive control.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | Experimental | Experimental | Calculated |

| SC-560 | Literature | Literature | Literature |

| Celecoxib | Literature | Literature | Literature |

5-Lipoxygenase (5-LOX) Inhibition

The pyrazole scaffold has also been associated with the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes, another class of inflammatory mediators.[4]

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

Objective: To determine the IC50 value of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid for 5-LOX.

Materials:

-

Potato 5-lipoxygenase or human recombinant 5-LOX

-

Linoleic acid or arachidonic acid (substrate)

-

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

-

Positive control: Zileuton

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent.

-

In a quartz cuvette, mix the assay buffer, enzyme, and varying concentrations of the test compound or positive control.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Determine the IC50 value using non-linear regression.

Hypothesized Mechanism of Action II: Antioxidant Activity

The 1-phenyl-3-methyl-5-pyrazolone structure, a close analog to the core of our compound of interest, is the basis of the drug edaravone, a potent free radical scavenger. It is therefore highly plausible that (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid possesses antioxidant properties.

Radical Scavenging Activity

The mechanism of antioxidant action is likely to involve the donation of a hydrogen atom from the hydroxyl group on the pyrazole ring to neutralize free radicals, thus terminating damaging chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

-

Positive control: Ascorbic acid or Trolox

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and positive control in methanol.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add varying concentrations of the test compound or positive control.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Inhibition of Oxidative Enzymes

Some pyrazole derivatives have been shown to inhibit NADPH oxidase, a key enzyme in the production of superoxide anions.[5]

Experimental Workflow: Investigating NADPH Oxidase Inhibition

Caption: Workflow for investigating NADPH oxidase inhibition.

Proposed Signaling Pathway

Based on the hypothesized dual anti-inflammatory and antioxidant activities, the following signaling pathway illustrates the potential cellular effects of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid.

Caption: Proposed signaling pathway for the compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothesized, overview of the mechanism of action for (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid, drawing upon the extensive literature of related pyrazole compounds. The proposed dual anti-inflammatory and antioxidant activities present a compelling rationale for further investigation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and elucidate the precise molecular targets of this compound. Future studies should also consider investigating other potential mechanisms associated with the pyrazole scaffold, such as the inhibition of protein kinases, histone deacetylases, or topoisomerases, to fully characterize the pharmacological profile of this intriguing molecule.[6][7][8]

References

-

G. G. Muccioli, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

-

A. Kumar, et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

C. Bailly. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. ResearchGate. [Link]

-

A. Shaglof, et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]

-

Y. Wang, et al. (2018). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry. [Link]

-

M. A. Ali, et al. (2014). synthesis and biological significance of pyrazolones: a review. IJPSR. [Link]

-

S. K. Sahu, et al. (2016). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

-

A. R. Butt, et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

-

S. Wang, et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]

-

L. Gomez, et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. [Link]

-

The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

-

M. A. Totleben, et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

-

A. Shaglof, et al. (2025). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate. [Link]

-

M. G. Dekamin, et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences. [Link]

-

S. M. Rida, et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]

-

T. A. K. El-Telbany, et al. (1985). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. ACS Publications. [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

-

M. El Kodadi, et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]

-

S. Noreen, et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

-

Current Enzyme Inhibition. (2019). Ingenta Connect. [Link]

-

B. C. Vemula, et al. (2025). Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document offers field-proven insights into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of this pyrazole derivative.

Molecular Structure and Spectroscopic Significance

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid possesses a unique combination of functional groups, including a pyrazole ring, a phenyl group, a hydroxyl group, and a carboxylic acid moiety. Each of these components will give rise to characteristic signals in their respective spectra, allowing for a detailed structural confirmation. The potential for tautomerism in the 5-hydroxy pyrazole ring adds a layer of complexity and interest to its spectroscopic analysis.

Caption: Molecular structure of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid, both ¹H and ¹³C NMR will provide critical data.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal.[1] |

| OH (pyrazole) | ~9.0 - 11.0 | Broad Singlet | 1H | The hydroxyl proton on the pyrazole ring is also acidic and its chemical shift can be influenced by solvent and concentration.[1] |

| Phenyl-H (ortho) | ~7.6 - 7.8 | Multiplet | 2H | Protons ortho to the nitrogen are expected to be the most deshielded of the phenyl protons. |

| Phenyl-H (meta, para) | ~7.2 - 7.5 | Multiplet | 3H | These protons will appear in the typical aromatic region.[1] |

| Pyrazole-H4 | ~5.8 - 6.2 | Singlet | 1H | The single proton on the pyrazole ring is expected to be in this region, influenced by the adjacent substituents.[2] |

| CH₂ | ~3.5 - 3.8 | Singlet | 2H | The methylene protons adjacent to the pyrazole ring and the carboxylic acid will appear as a singlet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| COOH | ~170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C5 (C-OH) | ~155 - 160 | The carbon bearing the hydroxyl group in the pyrazole ring is expected at a low field. |

| C3 | ~145 - 150 | The substituted carbon at position 3 of the pyrazole ring. |

| Phenyl C (ipso) | ~138 - 140 | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |

| Phenyl C (o, m, p) | ~120 - 130 | Aromatic carbons of the phenyl ring will appear in this characteristic range.[1] |

| C4 | ~95 - 105 | The CH carbon of the pyrazole ring is expected to be significantly shielded.[1] |

| CH₂ | ~30 - 35 | The methylene carbon of the acetic acid side chain. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity | Key Insights |

| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching | Broad, Strong | The very broad nature of this peak is due to strong hydrogen bonding.[3][4] |

| O-H (Phenolic) | 3550 - 3200 | Stretching | Broad, Medium | The hydroxyl group on the pyrazole ring will also show a broad O-H stretch.[5] |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium | Characteristic of C-H bonds on the phenyl and pyrazole rings.[5] |

| C-H (Aliphatic) | 2960 - 2850 | Stretching | Medium | Corresponding to the methylene C-H bonds.[5] |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching | Strong | A very strong and sharp peak characteristic of the carbonyl group.[3][5] |

| C=C, C=N (Aromatic/Pyrazole) | 1600 - 1450 | Stretching | Medium-Strong | Multiple bands are expected in this region from the phenyl and pyrazole rings.[6] |

| C-O | 1320 - 1210 | Stretching | Strong | From the carboxylic acid and the pyrazole hydroxyl group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid (C₁₁H₁₀N₂O₃), the expected molecular weight is approximately 218.21 g/mol .

Predicted Fragmentation Pathway

Electron ionization (EI) would likely lead to the following key fragmentation steps:

Caption: Predicted major fragmentation pathways for (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid in EI-MS.

Key Predicted Fragments:

-

m/z 218: Molecular ion peak [M]⁺˙.

-

m/z 159: Loss of the carboxymethyl radical (•CH₂COOH).

-

m/z 77: Phenyl cation [C₆H₅]⁺.

Experimental Protocols

The following are generalized, yet robust, protocols for the spectroscopic analysis of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of exchangeable protons (OH, COOH).

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

-

Analysis: Acquire a full scan mass spectrum to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and elucidate the structure.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous structural elucidation of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid. The predicted spectroscopic data in this guide, based on established principles and data from related structures, serves as a robust framework for researchers in the synthesis and application of this and similar pyrazole derivatives. The provided protocols offer a starting point for obtaining high-quality experimental data, which is the cornerstone of rigorous scientific investigation.

References

- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

- MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.

- MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- WebSpectra. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | MDPI [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceready.com.au [scienceready.com.au]

An In-Depth Technical Guide to the Initial Screening of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Foreword: Unveiling the Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide spectrum of pharmacological activities.[1] Its inherent versatility allows for structural modifications that can fine-tune its biological profile, leading to compounds with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1] This guide focuses on a novel derivative, (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid, a compound of significant interest due to the combined presence of the pyrazole core, a hydroxyl group that can participate in crucial hydrogen bonding interactions, and an acetic acid moiety that can enhance aqueous solubility.

This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals embarking on the initial in vitro screening of this promising molecule. We will delve into a plausible synthetic route, predict its key physicochemical properties, and outline a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic, anti-inflammatory, anticancer, and antimicrobial potential. The methodologies presented herein are grounded in established, robust protocols, with an emphasis on the scientific rationale behind each experimental choice to ensure a self-validating and insightful preliminary investigation.

Compound Profile: Synthesis and Physicochemical Characteristics

A thorough understanding of the target molecule is paramount before commencing any biological evaluation. This section outlines a proposed synthetic pathway and predicted physicochemical properties for (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid.

Proposed Synthesis Pathway

The proposed synthesis would likely proceed as follows:

-

Step 1: Synthesis of Diethyl 2-acetylsuccinate. This can be achieved through a Claisen condensation reaction between ethyl acetate and diethyl succinate.

-

Step 2: Cyclization with Phenylhydrazine. The resulting diethyl 2-acetylsuccinate, a β-ketoester, is then reacted with phenylhydrazine in a suitable solvent such as ethanol with a catalytic amount of acid (e.g., glacial acetic acid).[3] This reaction typically proceeds under reflux conditions to yield the ethyl ester of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid.

-

Step 3: Hydrolysis. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base (e.g., sodium hydroxide), followed by acidification to precipitate the final product, (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid.

Diagram of the Proposed Synthesis Workflow

Caption: A tiered approach for the initial in vitro screening.

Tier 1: General Cytotoxicity Assessment

The first crucial step in evaluating any new compound is to determine its inherent cytotoxicity. [4]This information is vital for interpreting the results of subsequent activity assays and for establishing a therapeutic window. A compound that is highly cytotoxic at concentrations required for a desired biological effect is unlikely to be a viable drug candidate.

The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. [5] Protocol: LDH Cytotoxicity Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line for later studies) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.

-

Compound Treatment: Prepare a serial dilution of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid in the appropriate cell culture medium. A common starting concentration range is from 0.1 µM to 100 µM. [6]Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated controls. Also, include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

-

Incubation: Incubate the plate for a period relevant to the intended application, typically 24, 48, or 72 hours.

-

LDH Measurement: After incubation, carefully collect the cell culture supernatant. Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the positive and negative controls.

Tier 2: Targeted Biological Activity Screening

Based on the broad spectrum of activities reported for pyrazole derivatives, a focused screening approach targeting key therapeutic areas is warranted. [1]

Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. [7]Therefore, assessing the inhibitory potential of our target compound against COX-1 and COX-2 is a logical starting point. Additionally, inhibition of 5-lipoxygenase (5-LOX) can also contribute to anti-inflammatory effects. [7] Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

These assays are typically performed using commercially available kits that measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX).

-

Enzyme Preparation: Prepare the COX-1, COX-2, or 5-LOX enzymes according to the kit manufacturer's protocol.

-

Compound Incubation: Incubate the enzymes with various concentrations of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid. Include a known inhibitor as a positive control (e.g., indomethacin for COX, zileuton for 5-LOX) and a vehicle control.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Detection: After a specified incubation period, stop the reaction and measure the product formation using the detection method outlined in the kit (e.g., colorimetric or fluorescent).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Given that many pyrazole derivatives have demonstrated anticancer properties, evaluating the antiproliferative effects of the target compound against a panel of cancer cell lines is a crucial step. [1]The Sulforhodamine B (SRB) and Crystal Violet assays are robust and widely used methods for this purpose. [8][9] Protocol: Sulforhodamine B (SRB) Assay

-

Cell Seeding: Seed cancer cell lines of interest (e.g., a panel representing different cancer types such as breast, colon, and lung) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid for 48-72 hours.

-

Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye, which binds to cellular proteins.

-

Solubilization and Measurement: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution. Measure the absorbance at approximately 510 nm.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Crystal Violet Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.

-

Staining: After treatment, wash the cells and stain with a crystal violet solution.

-

Solubilization and Measurement: Wash away the excess stain and solubilize the remaining stain with a solution such as methanol. Measure the absorbance at approximately 570 nm.

-

Data Analysis: Similar to the SRB assay, the absorbance correlates with the number of viable cells. Calculate the percentage of growth inhibition.

The pyrazole scaffold is also present in some antimicrobial agents. [1]A preliminary assessment of the compound's ability to inhibit the growth of common bacterial and fungal strains is therefore a valuable component of the initial screening.

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent. [10][11]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a two-fold serial dilution of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid in a 96-well plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on agar plates without the compound. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies after incubation.

Data Interpretation and Path Forward

The initial screening cascade will generate a wealth of data that needs to be carefully analyzed to guide the next steps in the drug discovery process.

| Assay | Favorable Outcome | Next Steps |

| LDH Cytotoxicity | Low cytotoxicity at concentrations showing biological activity (high therapeutic index). | Proceed with activity-based assays. |

| COX/LOX Inhibition | Potent and/or selective inhibition of COX-2 over COX-1, or dual COX/LOX inhibition. | Further in vitro and in vivo models of inflammation. |

| Anticancer Proliferation | Potent growth inhibition against specific cancer cell lines. | Mechanism of action studies (e.g., cell cycle analysis, apoptosis assays). |

| Antimicrobial (MIC/MBC) | Low MIC and MBC values against one or more microbial strains. | Spectrum of activity testing against a broader panel of microbes. |

A "hit" compound from this initial screen would ideally exhibit potent and selective activity in one or more of the Tier 2 assays with a favorable cytotoxicity profile. Such a compound would then be a strong candidate for lead optimization, involving the synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The initial in vitro screening of a novel compound such as (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is a critical and foundational step in the drug discovery journey. By employing a logical, tiered screening cascade that begins with a broad assessment of cytotoxicity and progresses to more targeted activity-based assays, researchers can efficiently and effectively gather the preliminary data necessary to make informed decisions about the future development of the compound. The protocols and strategies outlined in this guide provide a robust framework for this initial investigation, ensuring scientific rigor and a clear path toward potentially uncovering a new therapeutic agent.

References

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. (n.d.). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

-

Ilhan, I. O., & Çadir, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Retrieved from [Link]

- Gupta, et al. (2015). synthesis and biological significance of pyrazolones: a review. IJPSR, 6(6), 2291-2310.

-

AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Principles of early drug discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]

-

MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]

-

PLOS. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Violet Assay for Determining Viability of Cultured Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Retrieved from [Link]

-

The Journal of Phytopharmacology. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

Scribd. (n.d.). General Principles of Preclinical Screening. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

-

Preprints.org. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay?. Retrieved from [Link]

-

protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

-

Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Early toxicity screening strategies. Retrieved from [Link]

-

SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

-

Oreate AI Blog. (n.d.). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

-

Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

-

MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 4. Understanding Cytotoxicity Assays: A Key Tool in Drug Development - Oreate AI Blog [oreateai.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. emerypharma.com [emerypharma.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Pyrazole Acetic Acid Derivatives

Introduction: The Therapeutic Promise of Pyrazole Acetic Acid Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] This five-membered heterocyclic ring and its derivatives, particularly pyrazole acetic acid derivatives, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer properties.[1][2] In the realm of oncology, these compounds have garnered significant attention for their ability to modulate key signaling pathways implicated in tumor growth, proliferation, and survival.[2]

Recent research has highlighted the potential of pyrazole derivatives to inhibit critical targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and components of the PI3K/AKT/mTOR signaling cascade.[1][2] The EGFR/PI3K/AKT/mTOR pathway is a central regulator of cellular processes and is frequently dysregulated in various cancers.[3][4] The ability of pyrazole acetic acid derivatives to target this pathway underscores their potential as selective and potent anticancer agents.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to characterize the biological activity of novel pyrazole acetic acid derivatives. The protocols herein are designed not merely as a sequence of steps, but as a self-validating framework, providing insights into the causality behind experimental choices to ensure data integrity and reproducibility.

I. Foundational Assays: Assessing Cytotoxicity and Cell Viability

A primary step in the evaluation of any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[5] The intensity of the purple color is directly proportional to the number of viable cells.[6]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

Materials:

-

96-well flat-bottom sterile plates

-

Appropriate cancer cell line(s) (e.g., MCF-7, A549, PC-3)[2]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]

-

Pyrazole acetic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[7]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Dilute cells in complete medium to a final concentration of 5 x 104 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

-

Compound Treatment: a. Prepare serial dilutions of the pyrazole acetic acid derivatives in complete medium. The final DMSO concentration should be less than 0.5%. b. After 24 hours of cell attachment, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only). c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[5]

-

MTT Addition and Solubilization: a. Following incubation, add 10 µL of MTT solution to each well.[8] b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9] c. Add 100 µL of solubilization buffer to each well.[8] d. Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

| Parameter | Recommendation | Rationale |

| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |

| Compound Incubation Time | 48 - 72 hours | Allows for sufficient time to observe effects on cell proliferation.[5] |

| MTT Incubation Time | 2 - 4 hours | Balances formazan crystal formation with potential cytotoxicity of the MTT reagent itself.[9] |

| Solvent Control | DMSO concentration < 0.5% | High concentrations of DMSO can be cytotoxic and interfere with the assay. |

| Positive Control | Doxorubicin or Cisplatin | A known cytotoxic agent to validate assay performance. |

II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should the initial cytotoxicity screen reveal promising activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

A. Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection.[11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membranes, a feature of late apoptotic and necrotic cells.[12] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[10]

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[11]

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and treat with the pyrazole acetic acid derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: a. Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium. b. Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

-

Staining: a. Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 106 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

B. Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[13] Caspases-3 and -7 are effector caspases that are activated during the apoptotic cascade.[13] This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases-3 and -7.[13] The cleavage releases a fluorescent or luminescent molecule, and the resulting signal is proportional to caspase activity.

Detailed Protocol: Caspase-3/7 Activity Assay

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric kit[13][14]

-

White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate and treat with the pyrazole acetic acid derivative as described for the MTT assay.

-

Assay Reagent Preparation and Addition: a. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. b. Add 100 µL of the reagent to each well.

-

Incubation and Measurement: a. Mix the plate on a shaker for 30 seconds. b. Incubate at room temperature for 1-3 hours, protected from light. c. Measure the luminescence or fluorescence using a plate reader.

C. Cell Cycle Analysis

Principle: Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cell division.[2] Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI).[15] The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), and cells in the S phase have an intermediate amount of DNA.[16]

Detailed Protocol: Cell Cycle Analysis

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[17]

-

70% cold ethanol

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: a. Treat cells with the pyrazole acetic acid derivative as for the apoptosis assay. b. Harvest cells, wash with PBS, and obtain a single-cell suspension.

-

Fixation: a. Resuspend the cell pellet in 500 µL of PBS. b. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. c. Incubate at 4°C for at least 2 hours (or overnight).[17]

-

Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in 500 µL of PI staining solution. c. Incubate for 30 minutes at room temperature in the dark.[18]

-

Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. b. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

III. Target-Specific Assays: Elucidating the Mechanism of Action

If a pyrazole acetic acid derivative is hypothesized to target a specific pathway, such as the EGFR/PI3K/AKT/mTOR pathway, further assays are required to validate this.

EGFR/PI3K/AKT/mTOR Pathway Analysis

Principle: The activity of this pathway can be assessed by measuring the phosphorylation status of key proteins using techniques like Western blotting or ELISA. Activation of EGFR leads to the phosphorylation of downstream targets including AKT and mTOR.[19][20] An inhibitory pyrazole derivative would be expected to decrease the levels of phosphorylated forms of these proteins.

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Western Blot Protocol for Phospho-Protein Analysis

Procedure:

-

Cell Lysis: a. Treat cells with the pyrazole acetic acid derivative for a shorter duration (e.g., 1-6 hours) to observe changes in signaling. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-AKT, p-mTOR) and total protein as a loading control (e.g., total AKT, total mTOR, GAPDH). c. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify band intensities to determine the relative change in protein phosphorylation.

IV. Conclusion and Future Directions

The cell-based assays outlined in this guide provide a robust framework for the preclinical evaluation of pyrazole acetic acid derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of their compounds of interest. This systematic approach, grounded in sound scientific principles, is essential for identifying promising candidates for further development and ultimately, for advancing cancer therapy.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Publishing. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2021). SRR Publications. [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Publications. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013). PubMed Central. [Link]

-

A review for cell-based screening methods in drug discovery. (2022). PubMed Central. [Link]

-

EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. (2015). PubMed Central. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]

-

Cell-based assays - News, Articles, Whitepapers. (n.d.). Drug Target Review. [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Medical School. [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. (2012). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]

-

Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. (2021). MDPI. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PubMed Central. [Link]

-

Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University College London. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2023). RSC Publishing. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). ResearchGate. [Link]

-

Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. (2021). MDPI. [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013). ResearchGate. [Link]

-

Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2021). PubMed Central. [Link]

-

Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

-

A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (2021). Frontiers. [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. [Link]

-

In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (2012). NIH. [Link]

-

Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. promega.com [promega.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. vet.cornell.edu [vet.cornell.edu]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

Recrystallization of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Application Note & Protocol

Title: A Robust Protocol for the for High-Purity Applications

Abstract: The purity of active pharmaceutical ingredients (APIs) and advanced intermediates is paramount in drug development and chemical research. (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound with significant potential, and its purification is a critical step in its synthesis and application. This document provides a comprehensive, field-proven protocol for the recrystallization of this compound. We delve into the underlying scientific principles, the rationale for solvent selection, and a detailed, step-by-step methodology designed to ensure high purity and recovery. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid.

The Foundational Principle: Why Recrystallization Works

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][3] When a solution saturated with the compound at a high temperature is allowed to cool, the solubility decreases, and the solution becomes supersaturated. This supersaturation drives the formation of a crystalline lattice.

The elegance of this technique lies in its selectivity. As the crystal lattice grows, it preferentially incorporates molecules of the desired compound, effectively excluding impurities that do not fit into the lattice structure.[2] These impurities, along with any soluble contaminants, remain in the cold solvent (the "mother liquor"). The success of the entire process hinges on the careful selection of a solvent and precise control over the cooling rate.[2][4]

Caption: General workflow for the purification of a solid by recrystallization.

Compound Properties and Strategic Solvent Selection

The molecular structure of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid features both polar functional groups (a carboxylic acid and a hydroxyl group) capable of hydrogen bonding, and a nonpolar phenyl ring. This amphiphilic nature dictates the choice of solvent. An ideal solvent must satisfy several criteria.[4][5][6]

Key Solvent Characteristics:

-

High solubility at high temperatures: The compound should dissolve completely in a minimal amount of boiling solvent.[7]

-

Low solubility at low temperatures: The compound should precipitate significantly upon cooling to maximize recovery.

-

Appropriate boiling point: The solvent's boiling point should be lower than the compound's melting point to prevent the compound from "oiling out" (melting before dissolving).[4][6]

-

Inertness: The solvent must not react with the compound.[4][5]

-

Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[2]

Based on the structure and empirical data from analogous pyrazole derivatives, which are often recrystallized from ethanol[8][9][10], we can evaluate potential solvents.

| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration |

| Ethanol | 78 | Polar Protic | Primary Choice. Proven effective for similar pyrazole structures[8][9]. Its polarity is well-matched to dissolve the compound when hot, and it is volatile enough for easy removal. |

| Methanol | 65 | Polar Protic | A good alternative to ethanol. Its lower boiling point can be advantageous, but it may be a slightly stronger solvent, potentially reducing recovery. |

| Water | 100 | Highly Polar Protic | The compound's hydrogen bonding groups suggest some solubility in hot water. Often used in a co-solvent system with ethanol to fine-tune solubility.[11] |

| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent that could be effective. The "like dissolves like" principle suggests it may be a good candidate.[11] |

| Toluene | 111 | Nonpolar | Unlikely to be a good single solvent due to the compound's polar groups, but could be used as an anti-solvent in a mixed system. Its high boiling point is a disadvantage.[6] |

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid. Adjust volumes accordingly for different starting quantities.

3.1. Materials and Equipment

-

Crude (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

-

Ethanol (Reagent grade or higher)

-

Activated Carbon (decolorizing charcoal, if needed)

-

Erlenmeyer flasks (various sizes)

-

Hot plate with magnetic stirring

-

Magnetic stir bars

-

Stemless funnel and fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

-

Spatula

-

Drying oven or vacuum desiccator

-

Melting point apparatus

3.2. Step-by-Step Methodology

Step 1: Dissolution

-

Place 5.0 g of the crude solid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 50 mL of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

-

Continue adding ethanol in small portions (2-5 mL at a time) until the solid completely dissolves. Scientist's Note: The key is to use the minimum amount of boiling solvent necessary to form a saturated solution.[1] This ensures maximum recovery upon cooling. Avoid vigorous boiling, which can evaporate the solvent too quickly.

Step 2: Decolorization (Optional)

-

If the hot solution is colored by high-molecular-weight impurities, remove it from the heat source.

-

Allow the solution to cool slightly for a minute to prevent violent boiling when adding the carbon.

-

Add a small amount of activated carbon (about the tip of a spatula) to the solution.[12]

-

Return the flask to the hot plate and boil gently for 5-10 minutes. Scientist's Note: The carbon adsorbs colored impurities. Using too much will adsorb the product and reduce the yield.

Step 3: Hot Gravity Filtration (Conditional)

-

This step is necessary if activated carbon was used or if there are insoluble impurities present in the hot solution.

-

Set up a hot gravity filtration apparatus: Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

-

Keep the receiving flask and the funnel hot by placing them on the hot plate in a beaker of hot solvent or under a heat lamp.

-

Carefully and quickly pour the hot solution through the fluted filter paper. Scientist's Note: This step must be performed quickly to prevent the compound from crystallizing prematurely in the funnel. Keeping the apparatus hot is critical.[7]

Step 4: Crystallization

-

Cover the flask containing the clear, hot filtrate with a watch glass.

-

Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Scientist's Note: Slow cooling is essential for the formation of large, pure crystals.[2][4] Rapid cooling (e.g., by placing directly in an ice bath) can trap impurities and lead to the formation of small, impure crystals.

-

Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize precipitation.[1]

Step 5: Isolation and Washing

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

-

Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

-

Break the vacuum and add a small amount (5-10 mL) of ice-cold ethanol to wash the crystals.[1]

-

Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. Scientist's Note: The wash step removes any mother liquor adhering to the crystal surfaces, which contains the soluble impurities. The solvent must be ice-cold to minimize re-dissolving the purified product.

Step 6: Drying

-

Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

-

Transfer the crystals to a pre-weighed watch glass and spread them out.

-

Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator. Scientist's Note: Ensure the drying temperature is well below the compound's melting point.

Quality Control and Troubleshooting

A successful recrystallization is validated by an increase in purity and an acceptable recovery.

4.1. Purity Assessment: Melting Point

-

Measure the melting point range of the crude starting material and the final dried product.

-

Indication of Purity: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. A successful recrystallization should result in a significant sharpening and elevation of the melting point. For comparison, the closely related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has a melting point of 188 °C.[8][10]

4.2. Yield Calculation

-

Calculate the percent recovery using the following formula: % Recovery = (Mass of Pure, Dry Crystals / Mass of Crude Starting Material) x 100

-

A recovery of 70-90% is typically considered good, but this can vary depending on the initial purity of the crude material.

4.3. Troubleshooting Guide

| Problem | Probable Cause(s) | Solution(s) |